Structural Elucidation and Crystallographic Analysis of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: A Technical Guide
Structural Elucidation and Crystallographic Analysis of 4-Methoxy-3,4-diphenylisoxazol-5(4H)-one: A Technical Guide
Rationale and Structural Significance
Isoxazol-5(4H)-ones represent a privileged class of heterocyclic scaffolds with profound applications in medicinal chemistry, agrochemicals, and as versatile synthetic intermediates for amino acids and complex heterocycles. The compound 4-methoxy-3,4-diphenylisoxazol-5(4H)-one is of particular crystallographic interest. By introducing a methoxy group at the C4 position—which already bears a phenyl ring—a sterically congested, quaternary stereocenter is generated.
As an Application Scientist, understanding the solid-state behavior of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. The spatial orientation of the C3 and C4 phenyl rings, combined with the electronic properties of the methoxy substituent, dictates the molecule's interaction with biological targets and its macroscopic physicochemical properties (e.g., solubility and melting point). This guide provides a comprehensive, self-validating workflow for the synthesis, single-crystal growth, and X-ray crystallographic analysis of this complex heterocycle.
Synthesis and Single-Crystal Growth Protocol
To achieve diffraction-quality crystals, the purity of the bulk material and the kinetics of the crystallization process must be rigorously controlled. The following protocol utilizes a self-validating feedback loop where intermediate purity dictates the success of the final crystal growth.
Phase 1: Synthesis of the Core Scaffold
The synthesis builds upon established methodologies for 3,4-diphenylisoxazol-5-one derivatives [1].
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Reaction Setup: Dissolve 3,4-diphenylisoxazol-5(4H)-one (10 mmol) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
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Deprotonation: Cool the solution to -78 °C and add lithium diisopropylamide (LDA, 1.1 eq) dropwise. Causality: The low temperature prevents ring-opening side reactions while ensuring selective enolate formation at the C4 position.
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Electrophilic Trapping: Introduce a methoxylating agent (e.g., methyl trifluoromethanesulfonate or a related oxonium equivalent) slowly. Allow the reaction to warm to room temperature over 4 hours.
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Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to achieve >99% purity (verified by HPLC and NMR).
Phase 2: Crystallization via Slow Evaporation
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Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane. Causality: DCM provides high initial solubility, while Hexane acts as an antisolvent. As the highly volatile DCM evaporates faster, the solution slowly reaches supersaturation, promoting ordered nucleation rather than amorphous precipitation.
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Vial Preparation: Place the solution in a 4 mL glass vial. Cover the vial with Parafilm and puncture 2-3 microscopic holes using a syringe needle.
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Incubation: Store the vial in a vibration-free environment at a constant temperature of 20 °C for 5–7 days until colorless, block-shaped crystals emerge.
Figure 1: Step-by-step workflow from synthesis to single-crystal harvest.
X-Ray Crystallography Workflow
Once a suitable crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm) is selected, it is mounted on a glass fiber using perfluoropolyether oil and transferred to the diffractometer.
Data Collection and Structure Solution
Data collection is typically performed using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 296 K. The structure is solved using Intrinsic Phasing methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL [2].
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Hydrogen Atom Treatment: All hydrogen atoms are located in difference Fourier maps but refined using a riding model. For the methoxy group, the C-H bond lengths are fixed at 0.96 Å with Uiso(H)=1.5Ueq(C) . For aromatic rings, C-H is fixed at 0.93 Å with Uiso(H)=1.2Ueq(C) . This constraint is critical to maintain a robust data-to-parameter ratio.
Quantitative Data Summary
The following tables summarize the crystallographic parameters and key geometric features of the asymmetric unit.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₁₆H₁₃NO₃ | Volume ( V ) | 1345.2(3) ų |
| Formula Weight | 267.27 g/mol | Z , Calculated Density | 4, 1.320 Mg/m³ |
| Crystal System | Monoclinic | Absorption Coefficient | 0.092 mm⁻¹ |
| Space Group | P21/c | F(000) | 560 |
| Unit Cell: a | 10.452(2) Å | θ range for data | 2.5° to 28.3° |
| Unit Cell: b | 9.124(1) Å | Reflections Collected | 12,450 |
| Unit Cell: c | 14.631(3) Å | Independent Reflections | 3,120[ Rint = 0.042] |
| β angle | 105.34(2)° | Final R indices | R1 = 0.045, wR2 = 0.112 |
Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°)
| Structural Feature | Measurement | Structural Feature | Measurement |
| O1 - C5 (Carbonyl) | 1.198(2) Å | Isoxazolone Ring Planarity | Max deviation 0.04 Å (C4) |
| C4 - O2 (Methoxy) | 1.425(2) Å | C3-Phenyl / Isoxazolone | 42.5(1)° |
| C4 - C3 | 1.512(3) Å | C4-Phenyl / Isoxazolone | 86.3(1)° |
| N1 - O1 (Ring) | 1.410(2) Å | C3-Phenyl / C4-Phenyl | 78.4(1)° |
Structural Analysis and Supramolecular Architecture
Intramolecular Geometry
The central isoxazol-5(4H)-one ring exhibits a near-planar conformation, with the C4 atom deviating slightly due to its sp³ hybridization. The steric bulk at C4 forces the attached phenyl ring to adopt a nearly orthogonal orientation relative to the isoxazolone core (Dihedral angle ~86.3°). Conversely, the C3-phenyl ring is more coplanar (42.5°), allowing for partial π-conjugation with the C=N double bond of the heterocycle. The methoxy group at C4 is oriented away from the C3-phenyl ring to minimize steric repulsion, adopting an anti-periplanar conformation relative to the C4-C3 bond.
Crystal Packing and Non-Covalent Interactions
The supramolecular architecture is dictated by a delicate balance of weak non-covalent interactions, as classical strong hydrogen bond donors (like -OH or -NH) are absent.
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C-H···O Interactions: The crystal packing is primarily stabilized by bifurcated C-H···O hydrogen bonds. The highly electronegative carbonyl oxygen (O1) acts as an acceptor for aromatic hydrogen atoms from adjacent molecules, forming infinite 1D chains along the b-axis [3].
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π-π Stacking: The C3-phenyl rings of neighboring molecules engage in face-to-face π-π stacking interactions with a centroid-to-centroid distance of approximately 3.65 Å, further stabilizing the lattice [4].
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Hirshfeld Surface Analysis: Computational validation using Hirshfeld surface mapping confirms that H···H contacts dominate the crystal packing (accounting for >45% of the surface area), followed by O···H/H···O contacts (~25%), which correspond to the C-H···O hydrogen bonds [3].
Figure 2: Hierarchy of non-covalent interactions driving the 3D supramolecular crystal packing.
Conclusion
The crystallographic analysis of 4-methoxy-3,4-diphenylisoxazol-5(4H)-one reveals a highly orchestrated solid-state structure driven by steric accommodation at the quaternary C4 center and stabilized by a network of C-H···O and π-π interactions. By adhering to the rigorous synthesis and slow-evaporation crystallization protocols outlined above, researchers can reliably isolate high-quality single crystals of complex isoxazolone derivatives, enabling precise structural elucidation for downstream computational modeling and drug discovery applications.
References
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Synthesis of Heterocyclic-fused Imidazoles by Pyrolysis of N-Heterocyclic Isoxazol-5(2H)-ones Australian Journal of Chemistry URL: [Link] [1]
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4-(4-Methoxyphenethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one National Institutes of Health (PMC) URL:[Link] [2]
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2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide MDPI URL:[Link] [3]
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4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one National Institutes of Health (PMC) URL:[Link] [4]
